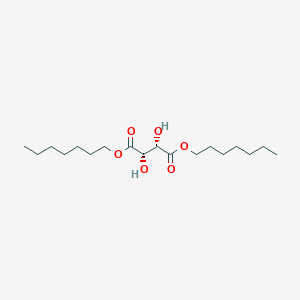
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl (2S,3S)-2,3-dihydroxybutanedioate typically involves the esterification of (2S,3S)-2,3-dihydroxybutanedioic acid with heptyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of diheptyl (2S,3S)-2,3-dioxobutanedioate.
Reduction: Formation of diheptyl (2S,3S)-2,3-dihydroxybutanol.
Substitution: Formation of diheptyl (2S,3S)-2,3-dihalobutanedioate.
科学的研究の応用
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
作用機序
The mechanism of action of Diheptyl (2S,3S)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
- Diheptyl (2R,3R)-2,3-dihydroxybutanedioate
- Diheptyl (2S,3R)-2,3-dihydroxybutanedioate
- Diheptyl (2R,3S)-2,3-dihydroxybutanedioate
Uniqueness
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2S,3S) configuration allows for specific interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies .
特性
CAS番号 |
928012-30-0 |
|---|---|
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC名 |
diheptyl (2S,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-3-5-7-9-11-13-23-17(21)15(19)16(20)18(22)24-14-12-10-8-6-4-2/h15-16,19-20H,3-14H2,1-2H3/t15-,16-/m0/s1 |
InChIキー |
DZDZAKZCTAERNH-HOTGVXAUSA-N |
異性体SMILES |
CCCCCCCOC(=O)[C@H]([C@@H](C(=O)OCCCCCCC)O)O |
正規SMILES |
CCCCCCCOC(=O)C(C(C(=O)OCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
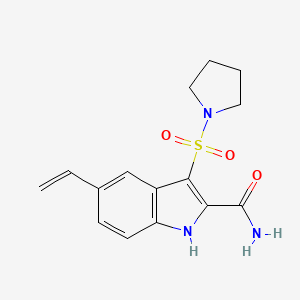
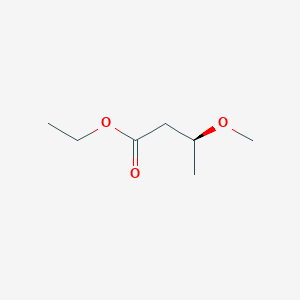

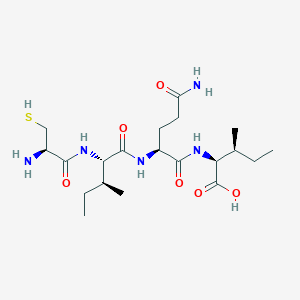
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
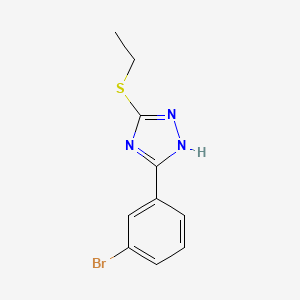
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
